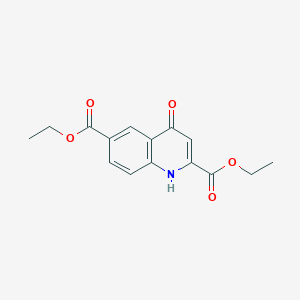

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

Übersicht

Beschreibung

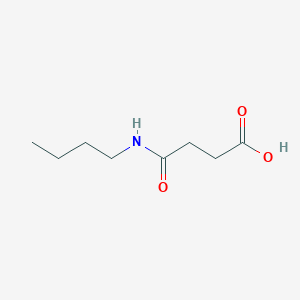

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a chemical compound that belongs to the class of quinolone derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, related compounds such as ethyl 4-hydroxyquinoline-2,3-dicarboxylate and ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate have been synthesized and studied for their properties and potential uses .

Synthesis Analysis

The synthesis of related quinolone derivatives often involves the formation of the target ring systems through intramolecular cyclization. For instance, ethyl 4-hydroxyquinoline-2,3-dicarboxylate was synthesized starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, with key substrates featuring acyl azide and isocyanate functionalities undergoing regiospecific conversion into urea and urethanes, followed by thermal treatment to yield the target compounds . Another method for synthesizing quinolone derivatives, such as ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, involves the use of monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide, which is characterized by high yields and purity of the final products .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a quinolone core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The specific substitutions on the quinolone core, such as the carboxylate ester groups and the oxo group at the 4-position, play a crucial role in determining the chemical reactivity and biological activity of these compounds. The structure of ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, for example, was confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including nucleophilic addition reactions and cyclization, as part of their synthesis. The reactivity of these compounds can be influenced by factors such as the proportion of raw materials, reaction temperature, and reaction time. For example, the synthesis of ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involved a nucleophilic addition reaction followed by cyclization, with the yield being optimized under specific reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The papers provided do not give specific details on the physical and chemical properties of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate, but they do discuss the synthesis and characterization of closely related compounds, which can provide insights into their general properties .

Wissenschaftliche Forschungsanwendungen

Regioselectivity in Medicinal Chemistry

- Regioselective Reactions : N-1-Alkylated-4-oxoquinoline derivatives, related to diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate, demonstrate a range of pharmacological activities, including antibacterial and antiviral properties. The study by Batalha et al. (2019) investigated the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the importance of these compounds in drug design (Batalha et al., 2019).

Antimicrobial Applications

- Antimicrobial Activity : Kumar et al. (2017) synthesized derivatives of diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates and found them to exhibit potent antimicrobial activities. Their study included docking simulations to understand the molecular interactions responsible for this activity (Kumar et al., 2017).

Anticancer Research

- Breast Cancer Research : Gaber et al. (2021) explored the anticancer effect of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives against breast cancer MCF-7 cell line. This study provides evidence of the potential application of these compounds in breast cancer treatment (Gaber et al., 2021).

Synthesis and Structural Analysis

- Synthesis Techniques : The work by El-Sheref et al. (2017) involved the synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates, demonstrating the versatility of synthetic methods for these compounds (El-Sheref et al., 2017).

Enzyme Inhibition Studies

- Monoamine Oxidase Inhibition : Mesiti et al. (2021) reported that 4-oxoquinoline derivatives are potent monoamine oxidase inhibitors. Their study highlights the significance of these compounds in neuropharmacology, particularly in the context of neurological disorders (Mesiti et al., 2021).

Eigenschaften

IUPAC Name |

diethyl 4-oxo-1H-quinoline-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMVTRXBVQICHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155621 | |

| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate | |

CAS RN |

2007919-57-3 | |

| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)

![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)